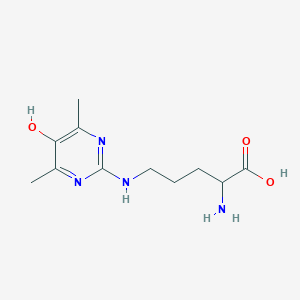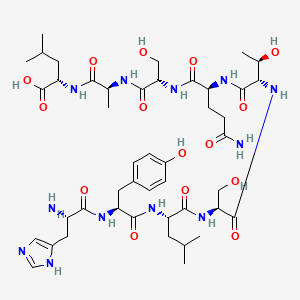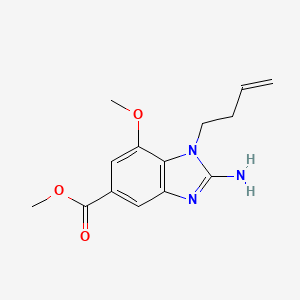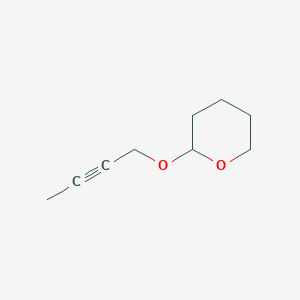
2-(2-Butyn-1-yloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyn-1-ol tetrahydro-2H-pyran ether is an organic compound that belongs to the family of ethers It is characterized by the presence of a tetrahydro-2H-pyran ring attached to a 2-butyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol tetrahydro-2H-pyran ether typically involves the reaction of 2-butyn-1-ol with tetrahydro-2H-pyran under specific conditions. One common method is the acid-catalyzed etherification reaction, where an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used to facilitate the formation of the ether bond. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-Butyn-1-ol tetrahydro-2H-pyran ether may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-ol tetrahydro-2H-pyran ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
2-Butyn-1-ol tetrahydro-2H-pyran ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-ol tetrahydro-2H-pyran ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Butyn-1-ol: A simpler compound without the tetrahydro-2H-pyran ring.
Tetrahydro-2H-pyran: A cyclic ether without the 2-butyn-1-ol moiety.
2-Butyn-1-ol tetrahydrofuran ether: Similar structure but with a tetrahydrofuran ring instead of a tetrahydro-2H-pyran ring.
Uniqueness
2-Butyn-1-ol tetrahydro-2H-pyran ether is unique due to the combination of the alkyne and ether functionalities within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-but-2-ynoxyoxane |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,4-8H2,1H3 |
InChI Key |
GPHFAXOTGAHRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


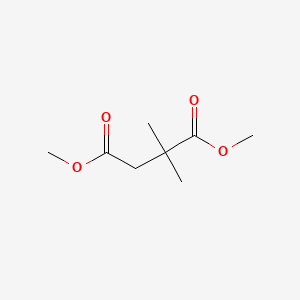


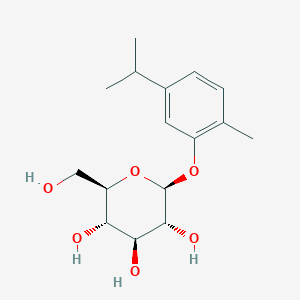
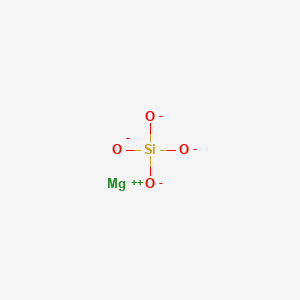
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate hydrochloride](/img/structure/B13903443.png)

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
![methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13903456.png)
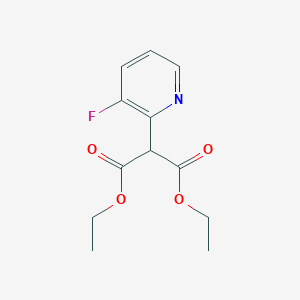
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
